molecular formula C14H21N3O4 B14164999 Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate CAS No. 1246550-38-8

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate

Cat. No.: B14164999
CAS No.: 1246550-38-8
M. Wt: 295.33 g/mol
InChI Key: RHHRYLXSVMSJEX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate is a chemical compound with the molecular formula C14H20N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate typically involves the reaction of 2-amino-6-(tert-butoxycarbonylamino)pyridine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of alternative solvents and bases to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyridine derivatives.

    Deprotection Reactions: Free amine derivatives.

    Coupling Reactions: Peptide and amide derivatives.

Scientific Research Applications

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological molecules .

Comparison with Similar Compounds

Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate can be compared with other similar compounds, such as:

  • Methyl 6-(tert-butoxycarbonylamino)nicotinate
  • tert-Butyl (4-aminopyridin-2-yl)carbamate
  • 6-(tert-Butoxycarbonylamino)picolinic acid

These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of the ethyl ester and Boc-protected amino group in this compound provides distinct advantages in synthetic applications and biological studies .

Properties

CAS No.

1246550-38-8

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

ethyl 2-amino-2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate

InChI

InChI=1S/C14H21N3O4/c1-5-20-12(18)11(15)9-7-6-8-10(16-9)17-13(19)21-14(2,3)4/h6-8,11H,5,15H2,1-4H3,(H,16,17,19)

InChI Key

RHHRYLXSVMSJEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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